REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.[S:9]1[CH:13]=[CH:12][C:11](B(O)O)=[CH:10]1.C([O-])([O-])=O.[Na+].[Na+]>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:8][C:6]1[CH:5]=[N:4][CH:3]=[C:2]([C:11]2[CH:12]=[CH:13][S:9][CH:10]=2)[CH:7]=1 |f:2.3.4,^1:32,34,53,72|
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Name
|
|
Quantity
|
4 g
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Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C1)Br
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Name
|
|
Quantity
|
2.38 g
|
Type
|
reactant
|
Smiles
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S1C=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
16.9 mL
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
781 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 20 h
|
Duration
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20 h
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Type
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TEMPERATURE
|
Details
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to cool
|
Type
|
CUSTOM
|
Details
|
partitioned between water (200 mL) and ethyl acetate (2×300 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (5% ethyl acetate in dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=C(C1)C1=CSC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |